2-(3-{(Z)-[1-(4-ethoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
The compound “2-(3-{[(5Z)-1-(4-ETHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE” is a complex organic molecule that features multiple functional groups, including a pyrrole ring, a diazinane ring, and a benzothiophene moiety. Such compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Pyrrole Ring: This could be achieved through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the Diazinane Ring: This might involve the cyclization of a suitable precursor under acidic or basic conditions.
Coupling Reactions: The various rings and functional groups would be coupled together using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxyphenyl and pyrrole moieties.
Reduction: Reduction reactions could target the carbonyl groups in the diazinane ring.
Substitution: Electrophilic and nucleophilic substitution reactions could occur at various positions on the benzothiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions might include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its unique structure might make it useful in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Drug Development: The compound could be investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Biological Probes: It might be used as a probe to study biological pathways or as a fluorescent marker.
Industry
Polymer Science: The compound could be a monomer or additive in the synthesis of advanced polymers.
Agriculture: It might be explored for use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, the compound might interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-{[(5Z)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
- 2-(3-{[(5Z)-1-(4-PROPOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-2,5-DIMETHYL-1H-PYRROL-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE
Uniqueness
The unique combination of functional groups and the specific arrangement of rings in the compound gives it distinct chemical and biological properties. This uniqueness might translate to specific advantages in its applications, such as higher selectivity in biological systems or improved stability in materials science.
Properties
Molecular Formula |
C28H26N4O4S |
---|---|
Molecular Weight |
514.6 g/mol |
IUPAC Name |
2-[3-[(Z)-[1-(4-ethoxyphenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]-2,5-dimethylpyrrol-1-yl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C28H26N4O4S/c1-4-36-20-11-9-19(10-12-20)32-26(34)22(25(33)30-28(32)35)14-18-13-16(2)31(17(18)3)27-23(15-29)21-7-5-6-8-24(21)37-27/h9-14H,4-8H2,1-3H3,(H,30,33,35)/b22-14- |
InChI Key |
IHRIAZBXICZFIH-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C)C4=C(C5=C(S4)CCCC5)C#N)C)/C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=C(N(C(=C3)C)C4=C(C5=C(S4)CCCC5)C#N)C)C(=O)NC2=O |
Origin of Product |
United States |
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